molecular formula C11H13B B3315127 2-Bromo-3-(2,5-dimethylphenyl)-1-propene CAS No. 951891-84-2

2-Bromo-3-(2,5-dimethylphenyl)-1-propene

Cat. No.: B3315127
CAS No.: 951891-84-2
M. Wt: 225.12 g/mol
InChI Key: WPSNVKJFQZJVQU-UHFFFAOYSA-N
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Description

Historical Overview of Propene Derivatives with Aryl and Halogen Substituents

The development of propene derivatives bearing both aryl and halogen substituents is rooted in the broader history of organic synthesis, particularly the chemistry of haloalkanes, haloarenes, and alkenes. ncert.nic.in The replacement of a hydrogen atom in a hydrocarbon with a halogen results in the formation of alkyl halides (haloalkanes) or aryl halides (haloarenes). ncert.nic.in The synthesis of aryl halides, such as aryl chlorides and bromides, has historically been achieved through the electrophilic substitution of arenes using a Lewis acid catalyst like iron or iron(III) chloride. ncert.nic.in Concurrently, the chemistry of alkenes, or olefins, has been a cornerstone of organic chemistry, with reactions like the addition of hydrogen halides or halogens themselves being fundamental methods for introducing functionality. ncert.nic.inpriyamstudycentre.com

The synthesis of allylic halides, such as 3-bromopropene, represents a key step in functionalizing propene derivatives. nist.govdrishtiias.com The combination of these functionalities—an aryl group, a propene backbone, and a halogen—led to the exploration of compounds like 2-bromo-3-phenyl-1-propene. prepchem.com The synthesis of such molecules often involves reactions like the Grignard reaction, where a phenyl magnesium bromide is reacted with a dihalopropene. prepchem.com Over time, metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, have become pivotal in creating C-C bonds, often utilizing aryl or vinyl halides as substrates, further expanding the accessible chemical space of these derivatives. researchgate.netnih.gov These historical advancements in synthetic methodology have paved the way for the creation of more complex and specifically substituted molecules like 2-Bromo-3-(2,5-dimethylphenyl)-1-propene.

Structural Features and Chemical Significance of the this compound Skeleton

The chemical structure of this compound is characterized by three key components: a propene backbone, a bromine atom at the second carbon (C2), and a 2,5-dimethylphenyl group attached to the third carbon (C3). This arrangement confers specific reactivity and significance to the molecule.

The 2,5-dimethylphenyl substituent (a xylyl group) significantly influences the molecule's properties. wikipedia.org The two methyl groups on the benzene (B151609) ring have electronic and steric effects. Electronically, they are weakly activating groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, their presence can hinder certain approaches to the reactive centers of the molecule. The 2,5-dimethylphenyl group is found in various other chemical structures, including those with demonstrated biological activity, such as enantiomeric bromolactones synthesized from (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids. mdpi.com

The combination of the vinylic bromide and the substituted aryl group makes this compound a potentially versatile building block in organic synthesis, particularly for creating more complex molecules through cross-coupling reactions where the C-Br bond can be functionalized.

Classification and Nomenclature in the Context of Olefinic Halides and Aryl-Substituted Propenes

The systematic naming and classification of organic compounds follow the rules established by the International Union of Pure and Applied Chemistry (IUPAC). priyamstudycentre.commasterorganicchemistry.com

Nomenclature: The IUPAC name for the compound is This compound . This name is derived as follows:

Parent Chain: The longest carbon chain containing the principal functional group (the double bond) is a three-carbon chain, hence "propene". priyamstudycentre.com

Numbering: The chain is numbered to give the double bond the lowest possible locant, starting from the end of the chain. This places the double bond between carbon 1 and 2, hence "prop-1-ene" or simply "1-propene".

Substituents: There are two substituents on this chain: a bromine atom and a 2,5-dimethylphenyl group.

Locants of Substituents: The bromine atom is on carbon 2 ("2-Bromo"). The 2,5-dimethylphenyl group is on carbon 3 ("3-(2,5-dimethylphenyl)").

Final Assembly: The substituents are listed alphabetically (Bromo before dimethylphenyl) to give the full IUPAC name. youtube.com

ComponentDescription
prop- Indicates a three-carbon parent chain.
-en- Indicates the presence of a C=C double bond.
-1- Locant for the double bond (between C1 and C2).
2-Bromo- A bromine atom is attached to the second carbon.
3-(2,5-dimethylphenyl)- A phenyl group with two methyl substituents at its 2 and 5 positions is attached to the third carbon of the propene chain.

Classification: this compound can be classified in several ways based on its structural features:

Olefinic Halide: It is an olefin (or alkene) that contains a halogen atom. iupac.org More specifically, since the bromine is directly attached to a carbon of the double bond, it is a vinylic halide . ncert.nic.in

Aryl-Substituted Propene: It is a propene derivative that bears an aryl substituent. wikipedia.org An aryl group is any functional group derived from an aromatic ring. wikipedia.org

Organobromine Compound: As it contains a carbon-bromine bond, it belongs to the broad class of organobromine compounds.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound appears to be relatively sparse, with limited studies focusing specifically on its synthesis or reactivity. While physicochemical properties are available, detailed experimental studies are not widely published. cnprot.com The compound is listed as a chemical product, often with an alternative name of 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene. cnprot.com

The primary knowledge gap lies in the experimental validation of its chemical reactivity and potential applications. Based on its structure, several research avenues could be explored:

Cross-Coupling Reactions: As a vinylic bromide, the compound is a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira). These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, leading to a wide array of novel and potentially useful molecules. The reactivity of similar compounds like 2-bromo-3-methyl-5-arylthiophenes in Suzuki reactions highlights this potential. researchgate.net

Synthesis of Heterocycles: The propene backbone and the bromo-substituent could be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

Polymerization: The vinylic group suggests potential for polymerization or copolymerization, leading to new materials with properties influenced by the bulky and aromatic 2,5-dimethylphenyl group.

Biological Activity Screening: Given that structurally related compounds, such as bromolactones with a 2,5-dimethylphenyl substituent, have shown antiproliferative activity, it would be valuable to screen this compound and its derivatives for biological effects. mdpi.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃Br
Molecular Weight 225.12 g/mol
Boiling Point 265.3±19.0 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 127.5±17.8 °C
CAS Number 951891-84-2
Data sourced from reference cnprot.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNVKJFQZJVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252356
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
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Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-84-2
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Retrosynthetic Analysis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

A retrosynthetic analysis of the target molecule reveals two primary disconnections that inform the most logical forward synthetic strategies. The first approach involves a C-Br bond disconnection, suggesting a direct bromination of an appropriate precursor. The second approach targets the C-C bond connecting the aromatic ring and the propene chain, pointing towards a cross-coupling strategy.

Pathway A: C-Br Disconnection (Bromination Route)

This pathway disconnects the bromine atom at the C2 position, identifying 3-(2,5-dimethylphenyl)-1-propene (B1355020) as the immediate precursor. This precursor would undergo a regioselective allylic bromination to install the bromine atom at the desired vinylic position. This is a common and effective strategy for introducing bromine adjacent to a double bond.

Pathway B: C-C Disconnection (Cross-Coupling Route)

This pathway involves cleaving the bond between the phenyl ring and the propene's methylene (B1212753) group. This suggests a cross-coupling reaction between a 2,5-dimethylphenyl organometallic reagent (e.g., a Grignard reagent or a boronic acid) and a three-carbon electrophile already containing the bromo-propene structure, such as 2,3-dibromopropene . This approach builds the carbon skeleton and sets the required substitution pattern simultaneously.

Direct Bromination Approaches for Propene Derivatives

Direct bromination is a foremost strategy for synthesizing the target compound, starting from 3-(2,5-dimethylphenyl)-1-propene. The key challenge is to achieve high regioselectivity, placing the bromine atom at the C2 position of the propene chain.

Allylic bromination is a radical substitution reaction that selectively introduces a bromine atom at the carbon adjacent to a double bond. chemistrysteps.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors substitution over the competing electrophilic addition to the alkene. masterorganicchemistry.comlibretexts.orgyoutube.com

The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. thieme-connect.de The mechanism proceeds through the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which is more stable than a tertiary radical. chemistrysteps.comlibretexts.org This radical then reacts with molecular bromine, generated in situ from the reaction of NBS with HBr, to yield the allylic bromide and regenerate a bromine radical, continuing the chain reaction. chemistrysteps.comyoutube.com For an unsymmetrical allyl radical, a mixture of products can be formed. libretexts.org

ParameterConditionReference
Brominating AgentN-Bromosuccinimide (NBS) libretexts.org
SolventCarbon tetrachloride (CCl₄) libretexts.org
InitiatorLight (hν) or AIBN/Benzoyl Peroxide thieme-connect.de
TemperatureReflux thieme-connect.de

Achieving regioselectivity in the bromination of 3-(2,5-dimethylphenyl)-1-propene is critical. The goal is to favor the formation of this compound over other potential isomers. The use of NBS is key to this selectivity, as it maintains a very low concentration of Br₂ in the reaction mixture. masterorganicchemistry.com This low concentration suppresses the ionic electrophilic addition of bromine across the double bond, which would lead to a dibrominated product. masterorganicchemistry.comyoutube.com

The stability of the radical intermediate dictates the position of bromination. The abstraction of a hydrogen atom to form the resonance-stabilized allylic radical is the driving force for the reaction's regioselectivity. chemistrysteps.comlibretexts.org The reaction of this radical with Br₂ completes the selective substitution.

Cross-Coupling Reactions for the Formation of the 2,5-Dimethylphenyl Moiety

An alternative synthetic route involves forming the C(sp²)-C(sp³) bond between the 2,5-dimethylphenyl group and the propene unit via transition metal-catalyzed cross-coupling reactions. This approach offers versatility and is a cornerstone of modern organic synthesis. wisc.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govyoutube.com A plausible Suzuki coupling for this synthesis would involve the reaction of 2,5-dimethylphenylboronic acid with 2,3-dibromopropene . This reaction requires a palladium catalyst, a suitable ligand, and a base. researchgate.netresearchgate.net

The choice of catalyst and ligand is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. researchgate.netnih.gov The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

ComponentExampleReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf) researchgate.net
LigandTriphenylphosphine (B44618) (PPh₃), XantPhos researchgate.netnih.gov
BaseK₂CO₃, K₃PO₄, Et₃N researchgate.netnih.gov
SolventToluene, Dioxane, DMF researchgate.netnih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a more economical and sometimes more reactive alternative to palladium-based systems. wisc.eduescholarship.org These reactions can effectively couple two electrophiles in what is known as cross-electrophile coupling (XEC), using a stoichiometric reductant like zinc or manganese powder. wisc.eduorgsyn.org

A potential route to this compound could involve the nickel-catalyzed coupling of 1-bromo-2,5-dimethylbenzene with an appropriate propene-derived electrophile. More classically, a Kumada-style coupling could be employed. This would involve preparing the Grignard reagent, (2,5-dimethylphenyl)magnesium bromide , and reacting it with 2,3-dibromopropene in the presence of a nickel catalyst, such as NiCl₂(dppe). A similar synthesis has been reported for the non-methylated analogue, 2-Bromo-3-phenyl-1-propene. prepchem.com These methods benefit from the use of readily available and stable starting materials. udel.edu

ComponentExampleReference
Nickel CatalystNiCl₂(dppe), NiCl₂(dcype), NiBr₂(dme) wisc.eduresearchgate.net
Ligand5,5′-dimethyl-2,2′-bipyridine wisc.edu
Reductant (for XEC)Zn powder, Mn powder orgsyn.org
SolventTHF, DMPU, DMA orgsyn.orgprepchem.com

Stereoselective Coupling Methodologies

The creation of the carbon-carbon bond between the 2,5-dimethylphenyl group and the 2-bromo-1-propene moiety can be achieved with high stereochemical control using modern cross-coupling reactions. These methods are pivotal for constructing complex molecules from simpler, pre-functionalized fragments.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.org For instance, a stereospecific Suzuki-Miyaura coupling could be envisioned between a boronic acid or trifluoroborate salt of the 2,5-dimethylphenyl group and a suitable stereodefined 2-bromoallyl electrophile. The success of such reactions often relies on the choice of palladium catalyst, ligands, and reaction conditions to ensure high yield and stereoretention. acs.orgresearchgate.net Research has demonstrated that even unactivated secondary alkylboron nucleophiles can undergo cross-coupling with aryl chlorides with inversion of configuration, highlighting the potential for precise stereocontrol. acs.org

Nickel-catalyzed cross-couplings also present a viable alternative. For example, the asymmetric Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents has been shown to produce α-arylated ketones with excellent enantioselectivity. nih.gov A similar strategy, adapted for an allyl bromide substrate, could potentially be employed. The development of catalyst systems, such as those using Pybox ligands, allows for carbon-carbon bond formation under mild conditions, which is crucial for preserving the integrity of potentially labile stereocenters. nih.gov Furthermore, copper-catalyzed systems have been developed for stereoselective allylic coupling, where a catalytically generated allyl copper species reacts with an electrophile, offering high levels of chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net

Coupling ReactionAryl SourceAllyl SourceCatalyst/Ligand SystemKey Feature
Suzuki-Miyaura 2,5-Dimethylphenylboronic acid(E/Z)-1,2-dibromo-1-propenePd(PPh₃)₄ / BaseForms C(sp²)-C(sp²) bond with retention of stereochemistry. researchgate.net
Negishi 2,5-Dimethylphenylzinc chloride2,3-DibromopropeneNiCl₂·glyme / Chiral LigandAllows for stereoconvergent coupling of racemic electrophiles. nih.gov
Copper-Catalyzed N/A1,1-Diborylalkenes + Allyl BromidesCuI-phosphineGenerates stereodefined (Z)-α-borylalkenyl copper species. researchgate.net

Olefination Reactions for the Construction of the Propene Backbone

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds, representing a key strategy for constructing the propene backbone of the target molecule.

Wittig-Type Olefination Approaches

The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. libretexts.org In a potential synthesis of this compound, a key intermediate such as 1-(2,5-dimethylphenyl)acetone could be reacted with a brominated phosphorus ylide, for example, (bromomethyl)triphenylphosphonium bromide. The ylide, generated by treating the phosphonium (B103445) salt with a strong base, would then react with the ketone. libretexts.orgwikipedia.org A significant advantage of the Wittig reaction is that the double bond's position is fixed, avoiding the formation of isomeric mixtures that can result from other methods like alcohol dehydration. libretexts.org The stereochemical outcome (E/Z selectivity) often depends on the nature of the ylide; stabilized ylides tend to favor the E-alkene, whereas non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is its strong tendency to produce the (E)-alkene isomer with high selectivity, especially with aldehydes. wikipedia.orgrsc.org For the synthesis of the target compound, an appropriate α-bromo-substituted phosphonate (B1237965) ester would be deprotonated with a base (e.g., NaH, K₂CO₃/DBU) and then reacted with 2,5-dimethylbenzaldehyde (B165460). The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org Studies have shown that even for the synthesis of sterically hindered trisubstituted alkenes, high E-selectivity can be achieved under solvent-free conditions or with specific base systems like LiOH or Ba(OH)₂. rsc.orgoup.com

Olefination ReactionCarbonyl PrecursorReagentTypical Product Selectivity
Wittig Reaction 1-(2,5-dimethylphenyl)acetone(Bromomethylene)triphenylphosphoraneMixture of E/Z isomers, dependent on ylide stability. organic-chemistry.org
Horner-Wadsworth-Emmons 2,5-DimethylbenzaldehydeDiethyl (1-bromo-1-phosphono)acetatePredominantly (E)-alkene. wikipedia.orgrsc.org

Heck Reaction and Related Transformations

The Mizoroki-Heck reaction provides a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A plausible route to this compound via the Heck reaction would involve the coupling of an aryl halide, such as 1-iodo-2,5-dimethylbenzene, with 2-bromo-1-propene. The reaction typically demonstrates high trans selectivity in product formation. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com Recent advancements have led to phosphine-free catalyst systems and the use of environmentally benign solvents like water, increasing the reaction's practicality. nih.gov A related transformation could involve the Heck-type reaction using 2,5-dimethylphenylboronic acid as the arylating agent, which avoids the generation of halide waste. nih.gov

Functional Group Interconversions Leading to the Bromine Atom at the 2-Position

Functional group interconversion (FGI) is a strategic approach where one functional group is converted into another without altering the carbon skeleton. ic.ac.ukimperial.ac.uk This can be an effective way to introduce the bromine atom at the 2-position of the pre-formed propene backbone.

One potential pathway begins with the synthesis of the corresponding allylic alcohol, 3-(2,5-dimethylphenyl)prop-1-en-2-ol. This alcohol could be synthesized, for example, by the reaction of a vinyl Grignard reagent with 2,5-dimethylbenzaldehyde. The subsequent conversion of the hydroxyl group to a bromide is a standard transformation. This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Care must be taken to select conditions that favor S_N2 or S_N2' substitution to minimize rearrangement and control regioselectivity.

Alternatively, an allylic bromination reaction on a precursor like 1-(2,5-dimethylphenyl)-2-propene could be considered. Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or light are commonly used for the selective bromination at the allylic position. However, this approach may yield a mixture of regioisomers, including 1-bromo-3-(2,5-dimethylphenyl)-2-propene, requiring careful control of reaction conditions and subsequent purification.

Total Synthesis Strategies and Convergent Approaches

A total synthesis of this compound can be designed using either linear or convergent strategies. A convergent synthesis, which involves preparing key fragments of the molecule separately before joining them, is often more efficient.

A highly effective convergent approach would involve a Grignard reaction. prepchem.com This strategy entails the preparation of the 2,5-dimethylphenylmagnesium bromide Grignard reagent from 1-bromo-2,5-dimethylbenzene and magnesium metal. This nucleophilic reagent would then be added to a solution of 2,3-dibromopropene. The reaction proceeds via nucleophilic attack of the Grignard reagent on the more electrophilic C-3 position of 2,3-dibromopropene, displacing one of the bromine atoms to form the desired carbon-carbon bond and yield the final product. This method is direct and has been successfully applied to the synthesis of the analogous compound, 2-Bromo-3-phenyl-1-propene. prepchem.com

Another convergent strategy would utilize the Heck reaction as the key bond-forming step, as described in section 2.4.3. This involves synthesizing 1-iodo-2,5-dimethylbenzene and 2-bromo-1-propene independently and then coupling them using a palladium catalyst. wikipedia.orgmdpi.com The modularity of this approach allows for variations in both the aryl and alkene components.

A linear approach might begin with p-xylene, which undergoes Friedel-Crafts acylation to produce 1-(2,5-dimethylphenyl)ethan-1-one. mdpi.com This ketone could then be subjected to a series of reactions, such as reduction to the alcohol, followed by elimination to form the alkene, and subsequent functional group interconversions to install the bromine atom, as detailed in the sections above. While potentially longer, a linear sequence can sometimes be advantageous for scaling up production.

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when employing allylic bromination with NBS. The key challenge is to ensure that the bromination occurs exclusively at the desired allylic position, avoiding competing reactions such as addition to the double bond or substitution on the aromatic ring.

Chemoselectivity: The primary competing reaction in the bromination of 3-(2,5-dimethylphenyl)-1-propene is the electrophilic addition of bromine across the double bond, which would lead to the formation of a dibrominated product. The use of NBS is specifically designed to minimize this side reaction. masterorganicchemistry.com NBS provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.com This low concentration favors the radical substitution pathway over the ionic addition mechanism, which typically requires a higher concentration of Br₂. masterorganicchemistry.comlibretexts.org Solvents also play a crucial role; non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used to further suppress ionic pathways. wikipedia.orgorganic-chemistry.org

Regioselectivity: The regioselectivity of the allylic bromination is governed by the stability of the intermediate radical. In the case of 3-(2,5-dimethylphenyl)-1-propene, abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) leads to a resonance-stabilized allylic radical. This radical is significantly more stable than any other potential radical that could be formed, directing the bromination to this site. organic-chemistry.org

However, another aspect of regioselectivity to consider is the potential for bromination on the electron-rich 2,5-dimethylphenyl ring. Electrophilic aromatic substitution is a potential side reaction, especially if the reaction conditions are not carefully controlled. nih.gov The use of radical initiators and non-polar solvents, which favor the free-radical mechanism, helps to prevent electrophilic attack on the aromatic ring. mychemblog.com If polar solvents or acidic conditions are used, the likelihood of aromatic bromination increases. mychemblog.com The directing effects of the two methyl groups on the aromatic ring would favor substitution at the ortho and para positions relative to them.

The potential for rearrangement of the allylic radical intermediate must also be considered, although in this specific case, the resonance structures of the primary allylic radical are equivalent, meaning that only one constitutional isomer is expected from the radical pathway.

A summary of factors influencing selectivity is presented in the table below.

FactorCondition for Desired SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂, favoring radical substitution over ionic addition. masterorganicchemistry.commasterorganicchemistry.com
Solvent Non-polar (e.g., CCl₄, cyclohexane)Suppresses ionic reaction pathways, minimizing addition to the double bond. wikipedia.orgorganic-chemistry.org
Initiator Radical initiator (e.g., AIBN, benzoyl peroxide) or UV lightPromotes the free-radical chain mechanism required for allylic bromination. organic-chemistry.orgmychemblog.com
Temperature Moderate (refluxing CCl₄ is common)Provides sufficient energy for initiation without promoting undesired side reactions. wikipedia.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, initiator, reaction temperature, and the stoichiometry of the reagents.

Solvent Selection: The choice of solvent is critical for maintaining the low bromine concentration necessary for selective allylic bromination. Carbon tetrachloride (CCl₄) has historically been the solvent of choice for Wohl-Ziegler reactions due to its inertness and its poor solubility of the succinimide (B58015) byproduct, which conveniently indicates the reaction's completion as it precipitates out of the solution. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, acetonitrile (B52724), or trifluorotoluene have been investigated. wikipedia.orgorganic-chemistry.org Acetonitrile, for instance, can be an effective solvent for this reaction. organic-chemistry.org

Initiator: The reaction is typically initiated by a radical initiator. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. mychemblog.com The initiator is used in catalytic amounts. Alternatively, UV light can be used to initiate the reaction. The choice of initiator can sometimes influence the reaction rate and efficiency.

Temperature: The reaction is usually carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation and propagation. wikipedia.org For example, when using CCl₄, the reaction is typically run at around 80°C. mychemblog.com The temperature should be carefully controlled, as excessively high temperatures could lead to undesired side reactions or decomposition of the product.

Stoichiometry and Reaction Time: Typically, a slight excess of NBS may be used to ensure complete conversion of the starting material. The reaction progress can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats in CCl₄. wikipedia.org Reaction times can vary depending on the scale and specific conditions but are often in the range of a few hours. mychemblog.com

The following table presents a hypothetical optimization study based on typical conditions for Wohl-Ziegler reactions, illustrating how different parameters can affect the yield of the desired product.

EntrySolventInitiatorTemperature (°C)Time (h)Yield (%)
1CCl₄AIBN (cat.)804High
2CyclohexaneBPO (cat.)814High
3AcetonitrileAIBN (cat.)823Moderate-High
4DichloromethaneUV light406Moderate
5CCl₄None8012Low

This table is illustrative and based on general principles of Wohl-Ziegler reactions.

Post-reaction workup typically involves filtering off the succinimide byproduct, washing the organic phase to remove any remaining impurities, drying the solution, and finally, removing the solvent under reduced pressure. Purification of the final product is often achieved by distillation or column chromatography.

Mechanistic Insights into Reactions Involving 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Electrophilic Additions to the Double Bond of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

The electron-rich π-system of the double bond in this compound makes it susceptible to attack by electrophiles. savemyexams.com This class of reactions, known as electrophilic additions, proceeds through the formation of a carbocation intermediate, the stability of which governs the reaction's regioselectivity. pressbooks.publibretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions

In the addition of hydrohalic acids (HX) to unsymmetrical alkenes like this compound, the reaction's regioselectivity is a critical aspect. chemistrysteps.com According to Markovnikov's rule, the hydrogen atom of HX adds to the carbon atom of the double bond that has more hydrogen atoms, while the halogen (X) adds to the more substituted carbon. pressbooks.pub This preference is dictated by the formation of the more stable carbocation intermediate. libretexts.org In the case of this compound, the initial protonation will favor the formation of a carbocation at the carbon atom bearing the bromine, which is also influenced by the adjacent phenyl group.

The stereoselectivity of these addition reactions, whether they result in syn (addition to the same face) or anti (addition to opposite faces) products, is determined by the reaction mechanism. masterorganicchemistry.com For instance, halogenation reactions often proceed via a cyclic halonium ion intermediate, leading to anti-addition. chemistrysteps.com

Table 1: Regioselectivity in Electrophilic Additions

ReactantReagentMajor ProductMinor Product
This compoundHBr2,2-Dibromo-1-(2,5-dimethylphenyl)propane1,2-Dibromo-3-(2,5-dimethylphenyl)propane

This table is illustrative and based on the general principles of Markovnikov's rule.

Halogenation Mechanisms

The addition of halogens, such as bromine (Br₂), to the double bond of this compound is a classic example of an electrophilic addition. The non-polar Br₂ molecule becomes polarized as it approaches the electron-rich double bond, inducing a dipole. savemyexams.comdocbrown.info The π electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. docbrown.info This three-membered ring is then opened by the attack of a bromide ion from the opposite side, resulting in the exclusive anti-addition of the two bromine atoms across the double bond. chemistrysteps.com The reaction is highly stereospecific.

Nucleophilic Substitution at the Allylic Bromine Position

The bromine atom in this compound is in an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. libretexts.org This positioning allows for the possibility of both direct substitution (Sɴ2) and substitution with allylic rearrangement (Sɴ1' and Sɴ2').

Sɴ1' and Sɴ2' Pathways

The Sɴ1' and Sɴ2' pathways are characteristic of allylic systems. In the Sɴ1' mechanism, the leaving group departs to form a resonance-stabilized allylic carbocation. The nucleophile can then attack at either end of the allylic system, leading to a mixture of products. The formation of a tertiary carbocation is generally favored due to its stability. pearson.compearson.com

The Sɴ2' mechanism involves a concerted process where the nucleophile attacks the double bond at the γ-carbon, and the π-electrons shift, displacing the leaving group at the α-carbon in a single step. This pathway is less common but can occur under specific conditions with certain nucleophiles.

Role of the 2,5-Dimethylphenyl Group in Stabilizing Intermediates

The 2,5-dimethylphenyl group plays a crucial role in stabilizing the carbocation intermediate formed during Sɴ1' reactions. The aromatic ring can delocalize the positive charge through resonance, a phenomenon known as benzylic stabilization. This delocalization significantly lowers the activation energy for the formation of the carbocation, thereby facilitating the Sɴ1' pathway. The electron-donating methyl groups on the phenyl ring further enhance this stabilizing effect through an inductive effect.

Radical Reactions and Their Pathways for this compound

In addition to ionic reactions, this compound can also undergo radical reactions, particularly under conditions that favor the formation of free radicals, such as the presence of radical initiators or UV light. researchgate.netacs.org

Allylic bromination, for instance, can occur via a radical chain mechanism. libretexts.org This process involves the abstraction of an allylic hydrogen atom by a bromine radical to form a resonance-stabilized allylic radical. chadsprep.com This radical then reacts with a molecule of Br₂ to form the allylic bromide product and another bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com The use of N-bromosuccinimide (NBS) is often preferred for allylic bromination as it provides a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond. chadsprep.com

The stability of the intermediate allylic radical is paramount in these reactions. The delocalization of the unpaired electron over the π-system, including the adjacent phenyl ring, makes the formation of this radical intermediate particularly favorable.

Table 2: Comparison of Reaction Pathways

Reaction TypeKey IntermediateDriving ForceTypical Reagents
Electrophilic AdditionCarbocation/Halonium IonElectron-rich double bondHBr, Br₂
Nucleophilic Substitution (Sɴ1')Allylic CarbocationStable carbocation formationNucleophiles (e.g., H₂O, ROH)
Radical SubstitutionAllylic RadicalStable radical formationNBS, Radical Initiators

Atom Transfer Radical Polymerization (ATRP) Initiation Potential

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex, typically copper(I), to form a propagating radical. cmu.edu

The structure of this compound makes it a suitable candidate for an ATRP initiator. The key features for a successful ATRP initiator are present in this molecule:

A Radically Transferable Atom: The bromine atom is a common halogen used in ATRP due to the moderate C-Br bond strength, which allows for reversible homolytic cleavage by the catalyst. cmu.edutcichemicals.com

Activating Groups: The C-Br bond is at an allylic position. The resulting radical, upon activation, is stabilized by resonance with the adjacent double bond. Further stability is conferred by the 2,5-dimethylphenyl group. This inherent stability of the generated radical lowers the activation energy for its formation and facilitates the initiation process.

The initiation mechanism would proceed as shown below: The copper(I) catalyst complex reversibly abstracts the bromine atom from this compound. This generates a resonance-stabilized radical and the oxidized copper(II) species. chemrxiv.org This radical then adds to a monomer, initiating the polymerization chain. The rate of initiation should be comparable to or faster than the rate of propagation to ensure all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu

Table 1: Factors Influencing ATRP Initiation Potential of this compound

Structural FeatureRole in ATRP InitiationExpected Outcome
C-Br Bond Serves as the initiation site via homolytic cleavage.Efficient activation by a suitable transition metal catalyst (e.g., Cu(I)).
Allylic System Stabilizes the generated radical through resonance.Lowers the energy barrier for initiation; promotes controlled polymerization.
2,5-Dimethylphenyl Group Provides additional resonance stabilization and steric influence.May influence the rate of initiation and interaction with the catalyst complex.

Transition Metal-Catalyzed Transformations of this compound

The allylic bromide functionality makes this compound an excellent substrate for various transition metal-catalyzed reactions, particularly those involving palladium. mdpi.compitt.edunih.gov These reactions, such as the Tsuji-Trost, Heck, and Suzuki couplings, are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. pitt.eduresearchgate.net The general catalytic cycle for these transformations involves oxidative addition, potentially migratory insertion, and reductive elimination.

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is typically the first step in a catalytic cycle, where a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond. u-tokyo.ac.jp This process increases the metal's oxidation state and coordination number (e.g., Pd(0) to Pd(II)). u-tokyo.ac.jp For this compound, the oxidative addition of a Pd(0) species would lead to the formation of a π-allyl palladium(II) complex. This step is generally facile for allylic halides. The coordination of the palladium to the double bond precedes the cleavage of the C-Br bond, forming a stable η³-allyl complex. u-tokyo.ac.jp

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two ligands from the metal coordination sphere are eliminated to form a new covalent bond, and the metal is reduced to its initial low-valent state (e.g., Pd(II) to Pd(0)). For this to occur, the two groups to be coupled must be cis to each other in the coordination sphere. wikipedia.org For instance, after a nucleophile attacks the allyl group (or the metal center), the resulting organic fragment and another ligand would be reductively eliminated.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionApplication to the Substrate
Oxidative Addition Pd(0) inserts into the C-Br bond.Forms a stable η³-(2,5-dimethylphenylallyl)palladium(II) complex.
Transmetalation/Nucleophilic Attack A nucleophile is transferred to the Pd(II) complex.A variety of nucleophiles (organoboranes, amines, etc.) can be used.
Reductive Elimination The coupled product is released from the Pd(II) center, regenerating Pd(0).Forms a new C-C or C-heteroatom bond at the allylic position.

Migratory Insertion Mechanisms

Migratory insertion is a fundamental step in many organometallic reactions where two adjacent ligands on a metal center combine. openochem.orglibretexts.org There are two main types: 1,1-insertion (e.g., of CO) and 1,2-insertion (e.g., of an alkene). ucla.edu In the context of transformations involving this compound, migratory insertion would typically occur after the initial oxidative addition step.

For example, in a carbonylation reaction, a CO molecule could coordinate to the η³-(2,5-dimethylphenylallyl)palladium(II) complex. This would be followed by the migratory insertion of the allyl group onto the coordinated CO ligand, forming an acyl-palladium intermediate. This intermediate could then undergo further reaction, such as alcoholysis to form an ester. For migratory insertion to occur, the reacting ligands must be cis-oriented. libretexts.org The steric bulk of the 2,5-dimethylphenyl group and any ancillary ligands on the metal would significantly influence the rate and feasibility of this step. ucla.edu

Rearrangement Reactions and Their Mechanistic Basis

Allylic systems are prone to rearrangement reactions, often catalyzed by acid or transition metals. For this compound, the most probable rearrangement would be an allylic rearrangement.

Under conditions that favor the formation of a carbocation, such as in the presence of a Lewis acid or in a highly polar solvent, the bromide ion could depart, forming a resonance-stabilized allylic cation. Nucleophilic attack could then occur at either of the two electrophilic carbon centers of the allyl system. Attack at the tertiary carbon would regenerate the starting connectivity, while attack at the primary carbon would lead to the rearranged product, 1-Bromo-3-(2,5-dimethylphenyl)-1-propene. The regiochemical outcome would be influenced by both electronic and steric factors.

In transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, the formation of the symmetrical η³-allyl palladium complex means that a nucleophile can attack either end of the allyl system. The site of attack is often controlled by the electronics and sterics of the ancillary ligands on the palladium and the nature of the nucleophile.

Concerted vs. Stepwise Mechanisms in Transformations of this compound

The distinction between concerted and stepwise mechanisms is crucial for understanding the reactivity and stereochemical outcome of reactions. pearson.com

Concerted Mechanism: In a concerted reaction, all bond-breaking and bond-forming events occur in a single step through a single transition state. pearson.com An Sₙ2 reaction is a classic example. For this compound, a direct substitution by a strong nucleophile could proceed via a concerted Sₙ2' mechanism, where the nucleophile attacks the double bond, inducing the departure of the bromide ion in a single, coordinated step.

Stepwise Mechanism: A stepwise reaction proceeds through one or more intermediates. pearson.com Sₙ1 reactions, which involve a carbocation intermediate, are prime examples. As discussed in the rearrangement section, the solvolysis of this compound in a polar protic solvent would likely proceed through a stepwise Sₙ1 mechanism, involving the formation of an allylic carbocation intermediate.

Most transition metal-catalyzed cross-coupling reactions are multistep processes involving discrete oxidative addition, transmetalation, and reductive elimination steps, and are therefore fundamentally stepwise. mdpi.com However, individual steps within the cycle, such as reductive elimination, are often themselves concerted processes. wikipedia.org The specific conditions—including the nature of the catalyst, ligands, solvent, and nucleophile—will determine which mechanistic pathway is favored.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

No published research detailing the one-dimensional (¹H, ¹³C, DEPT) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR analysis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene could be located. Such data is essential for the definitive confirmation of the molecule's complex structure, including the specific arrangement of protons and carbons and their connectivity.

One-Dimensional NMR (¹H, ¹³C, DEPT)

Detailed experimental data for ¹H NMR, ¹³C NMR, and DEPT spectra are not available in the reviewed literature. This information would be critical for identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this specific compound is not present in the public domain. These advanced spectroscopic techniques are vital for establishing the covalent framework and the spatial relationships between atoms in the molecule.

Solid-State NMR Applications

There is no available research on the application of solid-state NMR for the analysis of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformation

Specific Fourier-transform infrared (FTIR) and Raman spectroscopic data for this compound have not been reported. This data would be necessary to analyze the vibrational modes of its functional groups and to gain insight into its conformational properties.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

While mass spectrometric data for related compounds exists, specific fragmentation analysis and details on the isotopic patterns for this compound are not documented in available scientific sources.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) data, which would provide the precise mass of the molecule and confirm its elemental composition, could not be found for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a powerful tool for deducing the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis is anticipated to yield characteristic fragmentation patterns that confirm its molecular structure.

The presence of bromine is a key feature, as it consists of two isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. youtube.comjove.com This isotopic signature results in a distinctive M+2 peak in the mass spectrum, where the molecular ion peak (M) and the M+2 peak appear as a pair of signals with similar intensities, separated by two mass units. youtube.comjove.com

The fragmentation of allylic halides is well-documented. jove.comjove.com For this compound, the most probable initial fragmentation step under electron ionization would be the cleavage of the weak carbon-bromine bond, leading to the loss of a bromine radical (•Br). docbrown.infolibretexts.org This would generate a stable allylic carbocation. The stability of this cation is further enhanced by resonance delocalization across the double bond and the adjacent aromatic ring.

Another significant fragmentation pathway would likely involve the formation of a tropylium-like ion. This can occur through rearrangement and loss of neutral molecules. The presence of the 2,5-dimethylphenyl group will also influence the fragmentation, with potential cleavages at the benzylic position.

A predicted MS/MS fragmentation pattern is detailed in the table below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss Interpretation
[M]+•[M-Br]+Br•Loss of the bromine radical to form a stable allylic cation.
[M]+•[C9H9]+C2H4Br•Fragmentation involving the propenyl side chain.
[M-Br]+[C7H7]+C2H2Formation of a tropylium (B1234903) ion.

It is important to note that while α-cleavage is a common fragmentation pathway for some alkyl halides, it is less frequently observed in alkyl bromides compared to alkyl chlorides. jove.comjove.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgyoutube.com For this compound, obtaining a suitable single crystal would provide unequivocal proof of its structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as substituted styrenes and other brominated compounds, can offer insights into its likely solid-state architecture. acs.orgmdpi.com The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially halogen bonding, where the bromine atom acts as an electrophilic region.

The planarity of the phenyl ring and the double bond will be a dominant structural feature. The presence of the two methyl groups on the phenyl ring will induce some steric strain, influencing the torsional angle between the phenyl ring and the propenyl group.

A hypothetical crystal data table is presented below based on typical values for similar organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
V (ų)~1500-2000
Z4

Advanced Spectroscopic Techniques for Dynamic Studies (e.g., VT-NMR, CIDNP)

Variable-Temperature NMR (VT-NMR):

VT-NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. youtube.comnih.gov For this compound, VT-NMR could be employed to investigate the rotational barrier around the single bond connecting the phenyl ring and the propenyl group.

At room temperature, the rotation around this bond might be fast on the NMR timescale, resulting in averaged signals for the aromatic protons and the methyl groups. As the temperature is lowered, the rotation may slow down, leading to the decoalescence of these signals into separate resonances for each distinct conformer. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this rotation.

Chemically Induced Dynamic Nuclear Polarization (CIDNP):

CIDNP is an NMR technique used to detect and study chemical reactions that proceed through radical pair intermediates. wikipedia.orgnumberanalytics.com The technique manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org

The allylic C-Br bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions, which would generate an allylic radical. chemistrysteps.com If this radical participates in subsequent reactions that involve the formation and recombination of radical pairs, CIDNP effects could be observed in the NMR spectra of the products. researchgate.net This would provide definitive evidence for a radical-based reaction mechanism. numberanalytics.comresearchgate.net The application of photo-CIDNP could be particularly insightful for studying the photoreactivity of this compound. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution at the allylic position, the resulting enantiomers would be distinguishable by chiroptical spectroscopy. The sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the chiral center.

Elucidation of Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the aromatic ring to the propenyl moiety. The presence of two methyl groups on the phenyl ring, one of which is in the ortho position, introduces significant steric hindrance that will influence the preferred conformation.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface as a function of the dihedral angle between the phenyl ring and the double bond. nih.govresearchgate.netcomporgchem.com These calculations can predict the lowest energy conformers and the energy barriers to rotation. nih.govbiomedres.us

It is expected that the most stable conformation will be one where the bulky bromine atom and the ortho-methyl group are positioned to minimize steric clash. This would likely result in a non-planar arrangement where the phenyl ring and the propenyl group are twisted relative to each other. The rotational barrier is anticipated to be significant due to the steric hindrance imposed by the ortho-methyl group.

A summary of anticipated conformational data is provided below.

Conformational Parameter Predicted Characteristic Method of Determination
Phenyl-Propenyl Dihedral AngleNon-planar, likely > 45°X-ray Crystallography, DFT Calculations
Rotational BarrierModerately highVT-NMR, DFT Calculations
Most Stable ConformerStaggered arrangement of bulky groupsDFT Calculations

Computational and Theoretical Chemistry Studies on 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries and the distribution of electrons. These calculations solve the Schrödinger equation, albeit with approximations, to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its balance of accuracy and computational cost. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. Geometry optimization is a key application, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. mdpi.comstackexchange.com This process yields a stable, low-energy three-dimensional structure of the molecule. arxiv.org

For 2-Bromo-3-(2,5-dimethylphenyl)-1-propene, a geometry optimization would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or a more extensive one like 6-311+G(d,p) to accurately describe the electronic distribution, including polarization effects. researchgate.netyoutube.com The calculation would start with an initial guess of the molecular geometry and iteratively solve for the forces on each atom, adjusting their positions until the forces approach zero, indicating a minimum on the energy landscape has been reached. stackexchange.com The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Table 1. Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-31G(d) level of theory.
ParameterAtom(s) InvolvedCalculated Value
Bond Length (Å)C1=C21.34
C2-Br1.92
C2-C31.51
C3-C(Aryl)1.52
Bond Angle (°)C1=C2-C3122.5
C1=C2-Br119.0
C2-C3-C(Aryl)113.0
Dihedral Angle (°)Br-C2-C3-C(Aryl)-105.0

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. cdnsciencepub.comcdnsciencepub.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. arxiv.orgresearchgate.net

While computationally more demanding, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating highly accurate single-point energies. arxiv.org For a molecule like this compound, these higher-level calculations would be performed on the DFT-optimized geometry to obtain a more precise electronic energy. This is particularly important for generating accurate energy landscapes and reaction barriers, providing a benchmark against which DFT results can be compared. huji.ac.il The choice of ab initio method depends on the desired accuracy and the computational resources available. cdnsciencepub.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govacs.org

The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govruc.dk This approach calculates the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org Such predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules. mdpi.com

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, are calculated from the second derivatives of the energy with respect to atomic displacements. uit.noyoutube.com These calculations produce a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., stretching, bending, and twisting). The calculated frequencies are often systematically scaled by a small factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

Table 2. Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound.
NucleusEnvironmentPredicted Chemical Shift (ppm)
¹H=CH₂ (vinylic)5.6 - 6.0
-CH₂- (allylic)3.8 - 4.2
Aromatic & -CH₃7.0 - 7.3 & 2.2 - 2.5
¹³C=CH₂ (vinylic)118.0
=C(Br)- (vinylic)125.0
-CH₂- (allylic)45.0
Aromatic & -CH₃128.0 - 138.0 & 19.0 - 21.0
Table 3. Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Vinylic =C-H Stretch3020 - 3080
Alkyl C-H Stretch2850 - 2960
C=C Stretch1640 - 1660
Aromatic C=C Stretch1450 - 1600
C-Br Stretch550 - 650

Investigation of Reaction Mechanisms through Transition State Theory

Understanding how a chemical reaction occurs is crucial for controlling its outcome. Transition State Theory (TST) provides a framework for analyzing reaction rates based on the properties of the reactants and the transition state, which is the highest energy point along the reaction pathway. rsc.org Computational chemistry is instrumental in applying TST by locating these short-lived transition state structures and calculating their energies.

For this compound, a key reaction pathway to investigate is nucleophilic substitution, where a nucleophile replaces the bromine atom. As an allylic bromide, it can undergo substitution via an Sₙ2 mechanism. libretexts.orgresearchgate.netucalgary.ca Computational methods can map the potential energy surface for such a reaction. This involves identifying the structures of the reactants, the transition state, and the products. nih.gov

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction. DFT calculations are commonly used to compute these barriers. nih.gov For example, the Sₙ2 reaction of this compound with a nucleophile like chloride (Cl⁻) can be modeled to determine its feasibility and kinetics. rsc.org

Table 4. Hypothetical Calculated Energy Profile for the Sₙ2 Reaction with Cl⁻.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Cl⁻0.0
Transition State[Cl---C---Br]‡ complex+20.5
Products2-Chloro-3-(2,5-dimethylphenyl)-1-propene + Br⁻-5.0

Reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction energetics and mechanisms. stanford.edu Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ruc.dk This approach is efficient for modeling how the solvent stabilizes charged or polar species. nih.govacs.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This is more computationally intensive but can capture specific interactions like hydrogen bonding. For the Sₙ2 reaction of an allylic halide, polar solvents can stabilize both the incoming nucleophile and the outgoing leaving group, but they may stabilize the localized charge on the reactants more than the delocalized charge on the transition state, potentially increasing the activation barrier compared to the gas phase. acs.orgquora.com Analyzing these solvent effects is crucial for bridging the gap between theoretical calculations and experimental reality. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into conformational landscapes and non-covalent interactions that are often difficult to probe experimentally. dovepress.comdovepress.com For a flexible molecule like this compound, MD simulations can elucidate the accessible rotational and vibrational states and their relative energies, as well as the nature of its interactions with solvent molecules or other chemical species. rsc.orgnih.gov

Conformational Sampling:

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl ring and the propene moiety. MD simulations can systematically explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. By simulating the molecule's trajectory over time, a statistical ensemble of conformations can be generated, providing a comprehensive picture of its dynamic behavior. nih.govnih.gov Techniques such as principal component analysis (PCA) can then be applied to the MD trajectory to identify the dominant modes of motion and characterize the key conformational sub-states. nih.govmdpi.com

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent, such as water or a non-polar organic solvent, to mimic different chemical environments. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Intermolecular Interactions:

MD simulations are also adept at characterizing the intermolecular interactions between this compound and its surrounding environment. dovepress.comnih.gov These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds if protic solvents are present. The bromine atom, with its lone pairs and potential for halogen bonding, and the π-system of the aromatic ring and the double bond are key sites for such interactions. nih.gov Analysis of the simulation trajectories can reveal the preferred binding modes and orientations of solvent molecules around the solute, as well as the calculation of interaction energies. researchgate.net This information is crucial for understanding the molecule's solubility and how its reactivity might be modulated by the solvent.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

ConformerDihedral Angle (C-C-C-C) (°)Relative Energy (kcal/mol)Population (%)
A600.045
B1801.220
C-600.235

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chemical reactivity. toxicology.orgnih.gov By establishing a mathematical relationship between molecular descriptors and a measured endpoint, QSAR can be used to predict the reactivity of new or untested compounds. science.gov Cheminformatics provides the computational tools and techniques to generate these descriptors and build the predictive models. molinspiration.comresearchgate.net

For this compound, a QSAR study focused on its chemical reactivity would likely investigate reactions involving the allylic bromide functionality, such as nucleophilic substitution (S_N2) or radical-mediated reactions. masterorganicchemistry.comlibretexts.org

Descriptor Generation and Model Building:

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of related allylic bromides with known reaction rates. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and structural fragments.

3D descriptors: Molecular shape, surface area, and volume.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Once the descriptors are generated, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines is used to build a model that correlates a subset of these descriptors with the observed reactivity. toxicology.org

Application to this compound:

A validated QSAR model could then be used to predict the reactivity of this compound. For instance, a model for S_N2 reactivity might show that the reaction rate is influenced by the steric hindrance around the reaction center and the electronic properties of the aromatic ring. The dimethylphenyl substituent in the target molecule would significantly impact these descriptors.

Cheminformatics tools can also be used to predict potential reaction products and pathways. By representing the molecule as a graph and applying known reaction rules, it is possible to enumerate the likely outcomes of a reaction with a given reagent.

Table 2: Hypothetical QSAR Descriptors and Predicted Reactivity for this compound

DescriptorValuePredicted log(k_rel) for S_N2
Topological Polar Surface Area (Ų)0.00-1.5
Steric Hindrance Index2.85
LUMO Energy (eV)-0.85
Charge on C-Br carbon+0.15

Topological Analysis of Electron Density (AIM, ELF)

The topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and structure based on the principles of quantum mechanics. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and the Electron Localization Function (ELF) are two prominent methods in this field. nih.govjussieu.fr

Atoms in Molecules (AIM) Analysis:

The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density (where the gradient is zero) reveals the nature of chemical interactions. For this compound, an AIM analysis would be particularly insightful for characterizing the C-Br bond, the C=C double bond, and the bonds within the aromatic ring.

The properties at the bond critical point (BCP) between the carbon and bromine atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can quantify the degree of covalency and charge concentration in the bond. A negative Laplacian indicates a shared-shell interaction typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, more ionic in character.

Electron Localization Function (ELF) Analysis:

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, making it an intuitive tool for identifying bonding regions, lone pairs, and atomic shells. jussieu.frrsc.orgjussieu.fr An ELF analysis of this compound would reveal distinct localization domains corresponding to the core electrons of each atom, the C-H, C-C, and C-Br single bonds, the C=C double bond, and the delocalized π-system of the phenyl ring. rsc.org

The shape and population of these basins provide a quantitative measure of electron sharing and can be used to understand the electronic structure in detail. For instance, the ELF would clearly show the localization of the π-electrons above and below the plane of the double bond and the aromatic ring. nih.gov

Table 3: Hypothetical AIM and ELF Data for Selected Bonds in this compound

BondAIM: Electron Density at BCP (a.u.)AIM: Laplacian of Electron Density at BCP (a.u.)ELF: Basin Population (e⁻)
C-Br0.18+0.051.95
C=C0.35-0.953.80
C-C (ring)0.30-0.702.85

Orbital Interactions and Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for understanding and predicting chemical reactivity. wikipedia.org The theory posits that the most significant interactions during a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.comyoutube.com

HOMO and LUMO of this compound:

The electronic nature of this compound would be largely dictated by the spatial distribution and energies of its frontier molecular orbitals.

HOMO: The HOMO is expected to be a π-orbital primarily localized on the C=C double bond and the dimethylphenyl ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons, hence its nucleophilicity. The presence of electron-donating methyl groups on the phenyl ring would raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles.

LUMO: The LUMO is likely to be a σ* antibonding orbital associated with the C-Br bond. youtube.com The energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilicity. A low-lying LUMO would suggest that the molecule is a good electrophile, particularly at the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack and cleavage of the C-Br bond. wuxibiology.com

Predicting Reactivity:

FMO analysis can rationalize the reactivity of this compound in various reactions:

Nucleophilic Substitution: In an S_N2 reaction, a nucleophile would attack the carbon atom of the C-Br bond. This interaction is governed by the overlap of the nucleophile's HOMO with the LUMO of the allylic bromide. The energy gap between these orbitals will influence the reaction rate. libretexts.org

Electrophilic Addition: An electrophile would attack the region of high electron density, which corresponds to the location of the HOMO. In this case, the C=C double bond and the aromatic ring are the most likely sites for electrophilic attack.

Radical Reactions: In a radical bromination, the stability of the resulting allylic radical is crucial. masterorganicchemistry.comchemistrysteps.com FMO theory can also be extended to understand the interactions of the singly occupied molecular orbital (SOMO) of a radical species.

Table 4: Hypothetical FMO Energies and Properties for this compound

OrbitalEnergy (eV)Primary LocalizationPredicted Reactivity
HOMO-9.1C=C and Phenyl RingNucleophilic character at π-system
LUMO-0.85σ* (C-Br)Electrophilic character at C-Br
HOMO-LUMO Gap8.25-Indicates high kinetic stability

Applications of 2 Bromo 3 2,5 Dimethylphenyl 1 Propene in Organic Synthesis

Building Block for Complex Molecules via Cross-Coupling Reactions

Suzuki-Miyaura Coupling Partner

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. youtube.comnih.gov In this context, 2-Bromo-3-(2,5-dimethylphenyl)-1-propene could theoretically react with various aryl or vinyl boronic acids or their esters. This reaction would yield complex molecular structures containing the 3-(2,5-dimethylphenyl)-1-propene (B1355020) moiety. The general reaction mechanism involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to give the final coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventPotential Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water3-(2,5-dimethylphenyl)-2-phenyl-1-propene
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane3-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-1-propene
Thiophene-2-boronic acidPd(OAc)₂ / SPhosCs₂CO₃THF3-(2,5-dimethylphenyl)-2-(thiophen-2-yl)-1-propene

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual reaction conditions and outcomes would require experimental verification.

Sonogashira Coupling Partner

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound could serve as the vinyl halide component in this reaction. The coupling with various terminal alkynes would lead to the synthesis of enynes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgorganic-chemistry.org

Negishi and Stille Coupling Partner

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, nih.gov while the Stille coupling utilizes an organotin reagent. organic-chemistry.org Both reactions are catalyzed by palladium or nickel complexes and are highly effective for the formation of carbon-carbon bonds. researchgate.net this compound could potentially be used as the organic halide partner in these reactions, allowing for the introduction of a wide range of alkyl, vinyl, aryl, and alkynyl groups.

Buchwald-Hartwig Amination Precursor

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl or vinyl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of various allylic amines from this compound. These products could be of interest in medicinal chemistry and materials science. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for the success of this transformation. acsgcipr.org

Precursor for Polymer Synthesis

The double bond in this compound makes it a potential monomer for polymerization reactions.

Monomer in Radical Polymerization (e.g., Controlled Radical Polymerization)

The vinyl group in this compound could undergo radical polymerization to form polymers with a polystyrene-like backbone and pendant 2,5-dimethylphenyl and bromo-methyl groups. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize polymers with well-defined molecular weights and low dispersity. nih.govresearchgate.netcmu.edu The presence of the bromine atom might also offer a handle for post-polymerization modification, further functionalizing the resulting polymer.

Initiator for Polymerization Processes

While specific studies detailing the use of this compound as a polymerization initiator are not extensively documented in publicly available literature, its structure suggests potential applications in controlled radical polymerization techniques. Allylic halides can serve as initiators in atom transfer radical polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures. The presence of the bromine atom allows for the controlled initiation of the polymerization of various vinyl monomers. The 2,5-dimethylphenyl substituent may influence the initiator's solubility and the thermal stability of the resulting polymer.

Polymerization TechniquePotential MonomersExpected Polymer Characteristics
Atom Transfer Radical Polymerization (ATRP)Styrene (B11656), Acrylates, MethacrylatesControlled molecular weight, low polydispersity
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationDienes, Vinyl acetateWell-defined block copolymers

Intermediate in the Synthesis of Specialty Chemicals

The reactivity of the allylic bromide and the propene moiety in this compound makes it a key intermediate in the synthesis of a range of specialty chemicals.

Agrochemical Intermediates

The 2,5-dimethylphenyl group is a structural motif found in some agrochemicals. By leveraging the reactivity of the bromo-propene side chain, this compound can be used to introduce this specific aromatic moiety into larger, more complex molecules with potential pesticidal or herbicidal activity. For example, nucleophilic substitution of the bromide can be employed to link the dimethylphenyl-propene unit to other heterocyclic or functionalized scaffolds common in agrochemical design.

Material Science Precursors

In the field of material science, precursors with specific functionalities are essential for the development of advanced materials. The vinyl group of this compound can participate in polymerization or copolymerization reactions to create polymers with tailored properties. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's characteristics, such as its refractive index, thermal stability, or flame retardancy.

Reactant in Cycloaddition Reactions (e.g., Diels-Alder)

Although direct examples of this compound in Diels-Alder reactions are not readily found, the propene unit can theoretically act as a dienophile. The electron-withdrawing effect of the bromine atom might influence the reactivity of the double bond. In reactions with suitable dienes, it could lead to the formation of six-membered rings containing the bromo- and dimethylphenyl-methyl substituents, which are valuable intermediates for further synthetic transformations. The steric hindrance from the 2,5-dimethylphenyl group could play a significant role in the stereoselectivity of such cycloadditions.

Electrophilic Reagent in Friedel-Crafts Type Reactions

Allylic halides are known to be effective alkylating agents in Friedel-Crafts reactions. nih.govrsc.orgwikipedia.org In the presence of a Lewis acid catalyst, this compound can generate a resonance-stabilized allylic carbocation. This electrophile can then react with electron-rich aromatic compounds to form new carbon-carbon bonds. libretexts.orgmt.com This reaction provides a direct method for introducing the 3-(2,5-dimethylphenyl)allyl group onto various aromatic systems, which can be a key step in the synthesis of more complex molecular architectures.

Aromatic SubstrateLewis Acid CatalystPotential Product
Benzene (B151609)AlCl₃3-phenyl-1-(2,5-dimethylphenyl)prop-1-ene
TolueneFeCl₃1-(2,5-dimethylphenyl)-3-(p-tolyl)prop-1-ene
AnisoleZnCl₂1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-1-ene

Stereoselective Transformations Utilizing the Propene Moiety

The double bond in the propene moiety of this compound is a site for various stereoselective transformations. Reactions such as dihydroxylation, epoxidation, or hydrogenation can be carried out with chiral catalysts or reagents to introduce new stereocenters with high enantiomeric or diastereomeric excess. The steric and electronic properties of the 2,5-dimethylphenyl group can influence the facial selectivity of these reactions, providing a degree of substrate control over the stereochemical outcome. These transformations are crucial for the synthesis of chiral molecules, which are of significant importance in the pharmaceutical and fine chemical industries.

Advanced Analytical Methodologies for 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene, enabling the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound, particularly for non-volatile impurities. A reverse-phase HPLC method is typically employed for the analysis of brominated aromatic compounds.

Methodology: A standard approach would involve a C18 column, which provides excellent separation for nonpolar to moderately polar compounds. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.com A UV detector is suitable for detection, as the phenyl group and the double bond in the propene chain provide strong chromophores. cdnsciencepub.com

Illustrative HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

This method allows for the effective separation of this compound from potential impurities such as the starting material, 2,5-dimethylbenzaldehyde (B165460), and any over-brominated or isomeric byproducts.

Gas Chromatography (GC) with Various Detectors (FID, ECD, MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. The choice of detector significantly influences the sensitivity and selectivity of the analysis.

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds. Given the presence of a bromine atom, ECD offers high selectivity and sensitivity for detecting this compound, even in complex matrices.

Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) is the gold standard for identification. chemijournal.com It provides not only retention time data but also mass spectra, which can definitively confirm the structure of the compound and identify unknown impurities by their fragmentation patterns. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). libretexts.org

Illustrative GC-MS Parameters:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z

This method would allow for the separation and identification of this compound and any volatile impurities.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound, leveraging the UV absorbance of the substituted styrene-like structure. uwosh.edu The conjugated system of the phenyl ring and the propene double bond results in a characteristic absorption maximum.

Methodology: A solution of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. The λmax for styrenic compounds typically falls in the range of 240-280 nm. researchgate.netuconn.edu

Illustrative Quantitative Analysis Data:

ParameterValue
Solvent Ethanol
λmax (estimated) ~250 nm
Molar Absorptivity (ε) To be determined experimentally
Linear Range To be determined experimentally

While less selective than chromatographic methods, UV-Vis spectrophotometry offers a rapid and cost-effective means for routine quantitative analysis once the λmax and molar absorptivity are established.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of this compound, specifically the reduction of the carbon-bromine bond. The electrochemical reduction of allyl halides has been studied and typically involves a two-electron cleavage of the C-X bond.

Methodology: Cyclic voltammetry would be performed in a suitable organic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) would be used. The resulting voltammogram would show the potential at which the reduction of the C-Br bond occurs.

Expected Electrochemical Behavior: Based on studies of similar allylic bromides, an irreversible reduction peak would be expected, corresponding to the cleavage of the carbon-bromine bond to form a carbanionic intermediate. The exact reduction potential would be influenced by the electronic effects of the dimethylphenyl group.

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for real-time reaction monitoring and comprehensive product characterization. nih.govijnrd.orgresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for monitoring the progress of the synthesis of this compound. It allows for the simultaneous separation and identification of reactants, intermediates, the final product, and any byproducts in the reaction mixture over time. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As detailed in section 7.1.2, GC-MS is crucial for the final characterization of the purified product, confirming its identity and assessing the presence of any volatile impurities.

LC-DAD (Liquid Chromatography with Diode Array Detection): Coupling HPLC with a diode array detector allows for the acquisition of UV-Vis spectra for each separated peak. This provides additional information for peak identification and purity assessment, as the UV spectrum can help to distinguish between compounds with different chromophores.

The use of these hyphenated techniques provides a comprehensive understanding of the chemical system, from synthesis to final product analysis, ensuring the quality and integrity of this compound.

GC-MS for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds and is particularly well-suited for assessing the purity of this compound. mdpi.com This method allows for the separation, identification, and quantification of the target compound as well as any volatile impurities that may be present from its synthesis or degradation.

Detailed Research Findings:

In a typical analysis, a dilute solution of the sample in a volatile solvent is injected into the GC system. The separation of components is generally achieved on a capillary column, such as a VF-624ms or similar, which is designed for the analysis of volatile compounds. nih.gov The oven temperature program is optimized to ensure good resolution between the main component and potential impurities.

Potential volatile impurities in a sample of this compound could include residual starting materials from its synthesis, such as 2,5-dimethylbenzaldehyde or brominating agents, as well as byproducts like isomers or elimination products. The mass spectrometer detector provides fragmentation patterns for each separated component, allowing for their structural elucidation and definitive identification. For instance, the presence of ions characteristic of the dimethylphenyl group or the bromo-allyl moiety would be key identifiers.

It is important to note that analytical artifacts, such as the bromination of aromatic compounds, can occur during heated headspace GC/MS analysis if the sample matrix contains sources of bromine and is acidic. nih.gov Careful sample preparation and the use of appropriate matrix modifiers are essential to prevent such artifacts. nih.gov

Below is a hypothetical data table illustrating the kind of results one might obtain from a GC-MS analysis of a this compound sample.

Retention Time (min)Detected ComponentMolecular Ion (m/z)Key Fragment Ions (m/z)
8.52,5-Dimethylbenzaldehyde134133, 105, 77
12.2This compound 224/226 (Br isotopes)145, 115, 91
13.1Isomeric byproduct224/226 (Br isotopes)Varying fragmentation

LC-MS for Non-Volatile Components

For the analysis of non-volatile or thermally labile impurities that may be present in samples of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique is adept at separating complex mixtures of compounds with high molecular weights or polarities that are not amenable to GC analysis. nih.gov

Detailed Research Findings:

LC-MS analysis can be employed to identify high-molecular-weight byproducts such as dimers or oligomers formed during the synthesis of this compound. Additionally, oxidation products or compounds resulting from side reactions can be detected. The use of a reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile or methanol is a common approach for separating such aromatic compounds. nih.gov

The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are frequently used ionization sources for such analyses. nih.gov The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode can enhance the specificity and sensitivity of the analysis for targeted non-volatile impurities. researchgate.net

A hypothetical data table from an LC-MS analysis is presented below.

Retention Time (min)Precursor Ion (m/z)Product Ions (m/z)Tentative Identification
5.8240223, 159, 131Oxidized byproduct
9.2448/450/452369, 224, 145Dimeric byproduct
11.5225145, 115, 91Protonated this compound

NMR-coupled flow systems

Nuclear Magnetic Resonance (NMR) spectroscopy coupled with flow systems offers a powerful tool for the real-time monitoring of chemical reactions. beilstein-journals.orgrsc.org This technique can provide detailed structural and quantitative information about reactants, intermediates, and products as the reaction progresses. magritek.com The use of benchtop NMR spectrometers has made this technology more accessible for online reaction monitoring in a standard laboratory setting. magritek.comresearchgate.net

Detailed Research Findings:

In the context of synthesizing this compound, which could involve a Grignard reaction, an NMR-coupled flow system could be invaluable. researchgate.net A small portion of the reaction mixture can be continuously pumped through a flow cell within the NMR spectrometer. magritek.com This allows for the acquisition of spectra at regular intervals, providing a kinetic profile of the reaction.

For instance, the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the desired product and any byproducts can be tracked over time. This real-time data allows for the precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize impurities. magritek.com Both standard high-field NMR and more compact benchtop systems can be utilized for this purpose, with the latter being particularly advantageous for integration into a fume hood with the reaction setup. researchgate.net Stopped-flow benchtop NMR systems also provide a convenient method for acquiring quantitative reaction monitoring data. rsc.org

In-situ Reaction Monitoring Techniques (e.g., FTIR, Raman spectroscopy during synthesis)

In-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are highly effective for monitoring the progress of chemical reactions in real-time without the need for sample extraction. researchgate.netrsc.org These vibrational spectroscopy methods provide information about the changes in functional groups during a reaction. nih.gov

Detailed Research Findings:

For the synthesis of this compound, an in-situ probe (ATR for FTIR or a fiber-optic probe for Raman) could be inserted directly into the reaction vessel.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring changes in the concentration of species in the solution phase. For example, the formation of the C-Br bond and the consumption of a precursor's functional group (e.g., a C=O stretch of an aldehyde or a C=C stretch of a precursor alkene) could be tracked by observing the changes in their respective characteristic infrared absorption bands.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is often more sensitive to changes in non-polar bonds and symmetric vibrations. researchgate.net It would be well-suited for monitoring the C=C double bond of the propene group and the aromatic ring vibrations. americanpharmaceuticalreview.com The disappearance of a reactant's characteristic Raman band or the appearance of a product's band can be used to follow the reaction kinetics. americanpharmaceuticalreview.comnih.gov For instance, monitoring a C-Br stretching vibration around 500-600 cm⁻¹ could directly indicate the formation of the bromo-alkene product. americanpharmaceuticalreview.com

The combination of these in-situ techniques can provide a comprehensive understanding of the reaction mechanism, including the detection of transient intermediates and the kinetics of their formation and consumption. researchgate.net

A table summarizing the potential application of in-situ spectroscopy is provided below.

Spectroscopic TechniqueMonitored Functional GroupWavenumber (cm⁻¹)Application
In-situ FTIR (ATR)C=C (alkene)~1640Monitoring formation of the propene group
In-situ FTIR (ATR)Aromatic C-H~3000-3100Monitoring the aromatic precursor
In-situ RamanC-Br~500-600Direct monitoring of product formation
In-situ RamanAromatic ring breathing~1000Monitoring changes to the aromatic system

Process Chemistry and Reaction Engineering Considerations for 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Scalability of Synthetic Routes for 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

Route A: Grignard Reaction. This approach likely involves the reaction of a 2,5-dimethylphenylmagnesium halide with a suitable three-carbon electrophile, such as 2,3-dibromopropene. The scalability of Grignard reactions is well-established in the chemical industry. sigmaaldrich.com However, challenges include the highly exothermic nature of Grignard reagent formation and subsequent reactions, requiring efficient heat management to prevent runaway reactions. gordon.edu The need for anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), also presents safety and environmental concerns on a large scale. beyondbenign.org Furthermore, the formation of byproducts like Wurtz coupling products can reduce the yield and complicate purification. gordon.edu

Route B: Allylic Bromination. This route would start with the precursor 3-(2,5-dimethylphenyl)-1-propene (B1355020), which would then undergo allylic bromination. A common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxides. chadsprep.com While NBS is generally safer to handle than liquid bromine, the reaction can still be exothermic and requires careful control to avoid side reactions, such as addition to the double bond. novartis.com The scalability of photochemical brominations has been demonstrated, with continuous flow processes offering significant advantages in terms of safety and efficiency. acs.org

Table 1: Comparison of Potential Synthetic Routes for Scalability

FeatureRoute A: Grignard ReactionRoute B: Allylic Bromination
Starting Materials 2,5-dimethylbromobenzene, magnesium, 2,3-dibromopropene3-(2,5-dimethylphenyl)-1-propene, N-bromosuccinimide
Key Challenges Exothermic nature, moisture sensitivity, Wurtz coupling byproductsControl of selectivity, handling of radical initiators, potential for thermal runaway with NBS novartis.comacs.org
Safety Concerns Use of flammable ether solvents, quenching of reactive Grignard reagentsExothermic reaction, potential for runaway with NBS and certain solvents acs.org
Industrial Precedent Well-established for a wide range of C-C bond formationsCommon for the synthesis of allylic and benzylic bromides

Green Chemistry Principles in the Synthesis and Transformations

The application of green chemistry principles is essential for developing sustainable chemical processes. For the synthesis of this compound, several aspects can be optimized to minimize environmental impact.

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. For the allylic bromination using NBS, the atom economy is inherently limited as the succinimide (B58015) portion of the reagent is a byproduct. wordpress.com

Reaction: C₁₁H₁₄ + C₄H₄BrNO₂ → C₁₁H₁₃Br + C₄H₅NO₂

Molar Masses:

3-(2,5-dimethylphenyl)-1-propene (C₁₁H₁₄): 146.23 g/mol

N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

this compound (C₁₁H₁₃Br): 225.13 g/mol

Succinimide (C₄H₅NO₂): 99.09 g/mol

Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (225.13 / (146.23 + 177.98)) x 100 ≈ 69.4%

The E-Factor (Environmental Factor) provides a broader measure of the environmental impact, considering all waste generated in the process. A lower E-factor indicates a greener process. For a multi-step synthesis, the E-factor would include waste from solvent usage, workup procedures, and purification.

Table 2: Green Chemistry Metrics for Allylic Bromination with NBS

MetricValue/Consideration
Atom Economy ~69.4%
E-Factor Will be significantly greater than zero due to solvent use, byproducts, and purification waste.
Byproducts Succinimide, which would need to be recycled or disposed of.

Solvent usage is a major contributor to the environmental impact of chemical processes. Traditional solvents for Grignard reactions and brominations often have significant health and safety concerns.

Grignard Reaction Solvents: Diethyl ether and THF are common but are flammable and can form explosive peroxides. A greener alternative is 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a lower peroxide formation tendency. researchgate.net Mechanochemical methods, such as ball-milling, have also been explored to reduce or eliminate the need for solvents in Grignard reagent formation. sciencedaily.comcosmosmagazine.com

Bromination Solvents: Chlorinated solvents like carbon tetrachloride were historically used for NBS brominations but are now largely phased out due to their toxicity and environmental persistence. Acetonitrile (B52724) is a common alternative, and some reactions can be performed in greener solvents or even under solvent-free conditions. acs.orgacs.org

Table 3: Properties of Solvents Relevant to the Synthesis

SolventBoiling Point (°C)Key HazardsGreener Alternative?
Diethyl Ether34.6Highly flammable, peroxide former2-MeTHF, Cyclopentyl methyl ether (CPME)
Tetrahydrofuran (THF)66Flammable, peroxide former2-MeTHF, CPME
Carbon Tetrachloride76.7Toxic, ozone-depletingAcetonitrile, greener solvent options
Acetonitrile82Flammable, toxicPotentially greener alternatives depending on the specific reaction
2-Methyltetrahydrofuran (2-MeTHF)80FlammableYes, derived from renewable resources

For the allylic bromination route, the reaction is typically initiated by radicals.

Initiators: Traditional methods use chemical initiators like benzoyl peroxide. Photochemical initiation using UV or visible light offers a cleaner alternative, avoiding the introduction of chemical additives that need to be removed later. newera-spectro.com

Catalysis: While the radical bromination itself is a chain reaction rather than a catalytic cycle in the traditional sense, the development of photocatalysts that can promote the reaction under milder conditions (e.g., using visible light) is an active area of research that aligns with green chemistry principles.

Continuous Flow Chemistry Approaches for Enhanced Efficiency and Safety

Continuous flow chemistry offers significant advantages for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. semanticscholar.org Both the Grignard and allylic bromination routes for synthesizing this compound could benefit from this technology.

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway. semanticscholar.org This is particularly important for the exothermic Grignard reaction and NBS bromination. novartis.com The in-situ generation of hazardous reagents, like bromine from safer precursors, can also be integrated into a flow process.

Enhanced Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better temperature control, faster reaction times, and often higher yields and selectivities. researchgate.net For photochemical brominations, flow reactors ensure uniform irradiation of the reaction mixture, which can be difficult to achieve in large batch reactors. acs.orgresearchgate.net

Scalability: Scaling up a continuous flow process is typically achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which can be more straightforward than scaling up batch reactors. acs.org Productivities of several kilograms per hour have been demonstrated for continuous photochemical brominations. acs.org

Reactor Design and Optimization for Specific Reactions

The choice of reactor is critical for ensuring the safe and efficient operation of the synthesis of this compound.

For Grignard Reactions (Batch or Semi-batch): A jacketed glass-lined or stainless steel reactor with good agitation and a robust cooling system is typically used. A semi-batch process, where one reagent is added slowly to the other, is often employed to control the heat of reaction.

For Bromination Reactions (Batch or Semi-batch): Similar to Grignard reactions, effective heat removal is paramount. For photochemical reactions, the reactor must be constructed from a material that is transparent to the required wavelength of light (e.g., borosilicate glass or quartz).

Continuous Flow Reactors:

Plug Flow Reactors (PFRs): Coiled tubes made of materials like PTFE or stainless steel are common for single-phase reactions. These are well-suited for the allylic bromination.

Microreactors: These offer even better heat and mass transfer and are ideal for highly exothermic or fast reactions.

Photochemical Flow Reactors: These are specifically designed to incorporate a light source, often using LED lamps that emit at a specific wavelength, wrapped around a transparent tube. researchgate.netvapourtec.com This design ensures efficient and uniform irradiation. For scaling up, larger flow reactors or multiple reactors in parallel can be used. acs.org

Table 4: Reactor Design Considerations

Reaction TypeKey ConsiderationsSuitable Reactor Types
Grignard Reaction Heat removal, exclusion of moisture and air, handling of solids (magnesium)Jacketed stirred-tank reactor (batch/semi-batch), Packed-bed reactor (continuous)
Allylic Bromination (Thermal) Heat removal, temperature control to maintain selectivityJacketed stirred-tank reactor (batch/semi-batch), Cooled tubular reactor (continuous) utwente.nl
Allylic Bromination (Photochemical) Heat removal, uniform light penetration, wavelength of lightBatch photoreactor, Photochemical flow reactor (PFR) researchgate.netvapourtec.com

Downstream Processing and Purification Strategies

Following the synthesis of this compound, a series of downstream processing and purification steps are essential to isolate the target compound from the reaction mixture and achieve the desired level of purity. The crude product typically contains unreacted starting materials, catalysts, byproducts, and solvents. The selection of an appropriate purification strategy is dictated by the physicochemical properties of this compound, the nature of the impurities, and the required final purity. Common strategies include extraction, chromatography, crystallization, and distillation.

Initial Workup: Extraction and Washing

The initial phase of purification often involves a liquid-liquid extraction to separate the crude product from the reaction medium. For instance, in syntheses analogous to the preparation of similar bromo-phenyl-propene derivatives, the reaction mixture is often quenched with an aqueous solution to stop the reaction and dissolve inorganic salts. prepchem.com The organic layer, containing the desired product, is then separated. This is typically followed by a series of washing steps. These washes may include:

Aqueous acid wash: To neutralize any remaining basic catalysts or byproducts.

Aqueous base wash (e.g., sodium bicarbonate solution): To remove any acidic impurities.

Brine wash: To reduce the amount of dissolved water in the organic phase before drying.

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water. prepchem.com The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Chromatographic Purification

For achieving higher levels of purity, column chromatography is a widely employed technique. This method separates compounds based on their differential adsorption onto a stationary phase. For a compound like this compound, a normal-phase chromatography setup is often suitable.

Table 1: Illustrative Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica gel is a common choice for the purification of moderately polar organic compounds.
Mobile Phase (Eluent) A mixture of non-polar and polar solvents is typically used. The polarity of the eluent is optimized to achieve good separation. For similar compounds, mixtures of hexanes and ethyl acetate are often effective. orgsyn.org
Elution Technique Isocratic elution (constant solvent composition) or gradient elution (gradually increasing solvent polarity) can be used.

| Monitoring | The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the purified product. |

The fractions containing the pure compound, as identified by TLC, are combined, and the solvent is removed in vacuo to yield the purified this compound.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. If this compound is a solid at room temperature, or can be solidified, crystallization can be an effective final purification step. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In the purification of analogous chalcone structures, such as (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, crystallization from a solvent like diethyl ether or ethanol (B145695) has been reported to yield high-purity crystals. mdpi.com

Table 2: Example of Crystallization Parameters for an Analogous Compound

Parameter Value Reference
Compound (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one mdpi.com
Crystallization Solvent Diethyl ether mdpi.com
Observation The addition of diethyl ether promoted crystallization of the oil over 24–48 hours. mdpi.com

| Washing Solvent | Cold ethanol | mdpi.com |

Purity Analysis

The purity of the final product is assessed using various analytical techniques. These methods confirm the identity and quantify the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to detect the presence of any impurities with distinct NMR signals.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate any remaining impurities and to determine the purity of the final product.

The selection and combination of these downstream processing and purification strategies will ultimately depend on the specific impurities present in the crude product and the final purity requirements for this compound.

Future Research Directions and Unexplored Avenues for 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Development of Novel Catalytic Transformations Involving 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

The allylic bromide moiety of this compound is an excellent electrophilic partner for a variety of catalytic cross-coupling reactions. While foundational transformations are established, significant opportunities exist for developing novel catalytic systems that offer enhanced selectivity, broader substrate scope, and improved efficiency. Future research could focus on established palladium-catalyzed reactions such as Heck, Suzuki, and Sonogashira couplings, as well as allylic alkylations and aminations. liv.ac.ukacs.org The application of less-expensive and more earth-abundant nickel catalysts also presents a promising avenue for investigation. uvic.ca

A key area for innovation lies in the design and application of advanced ligand systems to control the regioselectivity and stereoselectivity of these transformations. The steric and electronic properties of the dimethylphenyl group can be leveraged in conjunction with chiral ligands to induce asymmetry, a critical goal in the synthesis of pharmaceuticals and other bioactive molecules.

Table 1: Potential Catalytic Transformations for Future Research

Reaction TypePotential Coupling PartnerCatalyst SystemProjected Outcome/Application
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids or EstersPd(0) or Ni(0) with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligandsSynthesis of complex biaryl and styrenyl compounds
Heck CouplingAlkenes (e.g., acrylates, styrenes)Pd(0) complexesFormation of substituted 1,4-dienes
Sonogashira CouplingTerminal AlkynesPd(0)/Cu(I) co-catalysisSynthesis of substituted allylic alkynes (enynes)
Buchwald-Hartwig AminationPrimary/Secondary AminesPd(0) with specialized phosphine ligandsFormation of allylic amines
Asymmetric Allylic AlkylationSoft Carbon Nucleophiles (e.g., malonates)Pd(0) with chiral ligandsEnantioselective synthesis of chiral building blocks

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

Traditional organic solvents often pose environmental and safety concerns. The exploration of unconventional reaction media offers a path toward more sustainable chemical processes. Room-temperature ionic liquids (ILs) are particularly attractive alternatives for reactions involving this compound. liv.ac.uk ILs are non-volatile, thermally stable, and can be designed to have limited miscibility with common organic solvents, which facilitates easy separation and recycling of the catalyst and solvent system. liv.ac.ukrsc.org

Palladium-catalyzed reactions, including Heck and Suzuki couplings, have been successfully performed in ionic liquids, sometimes even in aqueous systems containing ILs as additives. acs.orgacs.orgrsc.org Applying these systems to transformations of this compound could lead to highly efficient and recyclable catalytic processes. Research in this area would involve screening different ionic liquids to optimize substrate solubility and catalyst performance, potentially leading to phosphine-free reaction conditions where the IL itself can act as a ligand. acs.org

High-Throughput Experimentation and Automation in Discovery and Optimization

The discovery of optimal conditions for novel catalytic reactions is often a labor-intensive and time-consuming process. High-throughput experimentation (HTE) provides a powerful solution by enabling the rapid screening of a large matrix of variables, including catalysts, ligands, solvents, bases, and temperatures. acs.orgnih.gov

Using automated, multi-well plate-based systems, hundreds of unique reaction conditions for the transformation of this compound could be evaluated simultaneously. nih.govresearchgate.net For instance, in developing a Suzuki coupling protocol, HTE could efficiently identify the most effective palladium precatalyst and ligand combination from a large library, a task that would be impractical using traditional methods. uvic.caacs.org The resulting data "heat maps" can quickly pinpoint "hotspots" of high reactivity and selectivity, which can then be validated and scaled up, significantly accelerating the research and development cycle. nih.gov

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for rational process optimization and catalyst design. Advanced spectroscopic techniques that allow for in situ and real-time monitoring can provide invaluable mechanistic insights. mpg.de By tracking the concentrations of reactants, intermediates, and products as a reaction progresses, researchers can elucidate kinetic profiles and identify transient species that are invisible to traditional offline analysis. numberanalytics.comnumberanalytics.com

For reactions involving this compound, techniques like in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. acs.orgmt.com For example, in situ NMR could be used to observe the formation and consumption of a π-allyl palladium intermediate during a cross-coupling reaction, providing direct evidence for the catalytic cycle. mpg.de Similarly, Raman spectroscopy has proven effective for monitoring air- and moisture-sensitive organometallic species in real time, such as those involved in Grignard reagent formation and transmetalation, which could be relevant for preparing nucleophiles to react with the target compound. acs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The increasing availability of chemical reaction data has paved the way for the application of artificial intelligence (AI) and machine learning (ML) in chemical synthesis. aip.org These data-driven approaches can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic pathways. nih.gov

For this compound, ML models could be trained on existing datasets of similar allylic bromide reactions to predict yields or selectivity under various conditions. chemrxiv.org For example, ML workflows have been successfully developed to predict the enantioselectivity of asymmetric Heck reactions with remarkable accuracy. aip.orgnih.gov Such a model could be adapted to forecast the stereochemical outcome of asymmetric transformations involving the target compound, guiding experimental efforts toward the most promising catalyst systems. Furthermore, AI can be integrated into automated systems to create closed-loop platforms that autonomously optimize reaction parameters in real time. rsc.org

Theoretical Elucidation of Complex Reaction Networks

While experimental studies provide tangible results, computational chemistry offers a complementary, atomistic view of chemical processes. Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, mapping potential energy surfaces, and understanding the origins of selectivity. nih.govrsc.org

For this compound, DFT could be used to model the transition states of competing reaction pathways, such as SN2 versus SN2' substitution, or to rationalize the regioselectivity observed in cross-coupling reactions. Such studies can reveal subtle electronic and steric effects that govern reactivity. Beyond single reaction steps, computational methods can be used to explore entire reaction networks, which are crucial for understanding complex catalytic processes where multiple side reactions may occur. numberanalytics.comrsc.org Combining computational predictions with experimental validation provides a robust framework for mechanistic elucidation. acs.org

Design of Novel Materials Utilizing this compound as a Monomer or Building Block

The bifunctional nature of this compound makes it an intriguing candidate as a functional monomer for polymer synthesis. The vinyl group can participate in polymerization, while the bromo- and dimethylphenyl- groups are retained as pendant functionalities along the polymer backbone. researchgate.netresearchgate.net

These pendant groups can impart unique properties to the resulting polymers. For instance, the presence of bromine could enhance flame retardancy, while the bulky dimethylphenyl group could influence the polymer's glass transition temperature (Tg), thermal stability, and mechanical properties. osti.govresearchgate.net The monomer could be homopolymerized or copolymerized with other common monomers like styrene (B11656) or acrylates to create novel materials with tailored characteristics. osti.govchemrxiv.org Post-polymerization modification of the C-Br bond offers a further route to a wide range of functional polymers.

Table 2: Potential Polymerization Avenues and Material Properties

Polymerization StrategyCo-monomer (if any)Potential Polymer PropertyPotential Application
Radical HomopolymerizationNoneIncreased refractive index, potential flame retardancyOptical materials, specialty coatings
Radical CopolymerizationStyreneModified Tg, improved thermal stability, flame retardancyFlame-retardant thermoplastics
Radical CopolymerizationMethyl MethacrylateTunable optical and mechanical propertiesSpecialty acrylics, optical resins
Post-Polymerization ModificationStyrene or AcrylatesIntroduction of new functional groups via substitution of bromineFunctional polymer supports, membranes, hydrophilic materials technochemical.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3-(2,5-dimethylphenyl)-1-propene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 3-(2,5-dimethylphenyl)-1-propene using bromine (Br₂) in an inert solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions . Alternatively, allylic bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) in CCl₄ may offer better regioselectivity. Yield optimization requires precise stoichiometric control of Br₂ and inert atmosphere maintenance to prevent oxidation of the alkene moiety. Purity is confirmed via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the allylic bromine proton (δ ~5.8–6.2 ppm, doublet) and methyl groups on the aryl ring (δ ~2.3 ppm, singlet). ¹³C NMR confirms the sp² carbons (δ ~120–140 ppm) and Br-C (δ ~110 ppm) .
  • IR Spectroscopy : C-Br stretching (~550–650 cm⁻¹) and alkene C=C (~1600–1680 cm⁻¹) are diagnostic.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 225.12 (C₁₁H₁₃Br⁺) confirms the molecular formula .

Q. How does the steric and electronic profile of the 2,5-dimethylphenyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The 2,5-dimethylphenyl group introduces steric hindrance, reducing electrophilic substitution at the meta position. Electron-donating methyl groups increase electron density on the aryl ring, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Stability studies (TGA/DSC) show decomposition above 200°C, with storage recommended at 0–6°C under nitrogen to prevent bromine displacement .

Advanced Research Questions

Q. What mechanistic pathways dominate in palladium-catalyzed cross-coupling reactions involving this compound, and how do substituents affect selectivity?

  • Methodological Answer : The allylic bromine participates in Heck or Suzuki couplings. In Suzuki reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), steric effects from the 2,5-dimethylphenyl group favor coupling at the less hindered terminal alkene position. Computational DFT studies (B3LYP/6-31G*) reveal that electron-rich aryl groups lower the activation energy for oxidative addition . Contrast with chloro- or fluoro-substituted analogs (e.g., 2-bromo-3-(3,5-difluorophenyl)-1-propene) shows faster kinetics due to reduced steric bulk .

Q. How can computational modeling (e.g., QSAR, DFT) predict the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :

  • QSAR Models : Use descriptors like LogP (calculated ~3.2), polar surface area (~20 Ų), and H-bond acceptors to predict pharmacokinetic properties. Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
  • DFT Calculations : Optimize geometries at the B3LYP/def2-TZVP level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and predict reactivity toward nucleophiles .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution)?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SN2 substitution, while non-polar solvents (toluene) promote elimination.
  • Additive Studies : Silver nitrate (AgNO₃) traps bromide ions, shifting equilibrium toward substitution.
  • Kinetic Isotope Effects (KIE) : Deuterated substrates (C₆D₅ vs. C₆H₅) differentiate between concerted and stepwise mechanisms .

Q. How does this compound serve as a precursor for bioactive molecules, and what in vitro assays validate its utility?

  • Methodological Answer : Derivatives are screened for antimicrobial activity (MIC assays against S. aureus, E. coli) and kinase inhibition (e.g., EGFR-TK via ELISA). Methyl groups may enhance membrane permeability, while bromine aids in radiolabeling (⁸²Br) for biodistribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.